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Key Structural &
Experimental Findings

Rupintrivir
(AG7088)

101 μM [1] [2] 66 μM [1] [2] Higher potency

and Selectivity
Index in a human

cell culture model
of SARS-CoV-2

infection [1] [2]

Fits less optimally into the

Mpro active site compared
to AG7404; all interacting

protein residues are
conserved between SARS-

CoV-1 and SARS-CoV-2
Mpro [1] [2]

AG7404 47 μM [1] [2] 29 μM [1] [2] Antiviral activity
confirmed, but

with a lower
Selectivity Index

than Rupintrivir in
the same model

[1] [2]

Has a better fit to the
active site of the target

protease than Rupintrivir, as
confirmed by

crystallographic structures
[1] [2]
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The data in the table above was generated using standard methodologies in drug discovery for evaluating

protease inhibitors [1] [2] [3]:

Biochemical FRET Assays: This standard method measures inhibitor potency by quantifying the
reduction in protease activity. The Mpro enzyme cleaves a synthetic peptide substrate labeled with a

fluorescent donor and a quencher. Upon cleavage, fluorescence increases. Inhibitors reduce this
fluorescence signal, and the IC₅₀ value (the concentration at which 50% of the enzyme activity is

inhibited) is calculated from dose-response curves [1] [2] [3].
Crystallography: The crystal structures of AG7404 and Rupintrivir in complex with SARS-CoV-2

Mpro were solved. This technique provides atomic-level resolution of how the inhibitor binds to the
enzyme's active site, revealing key interactions and explaining the structural basis for AG7404's

superior fit and biochemical potency [1] [2].
Cell-Based Antiviral Assays: These experiments test the inhibitor's ability to protect human cells

from live SARS-CoV-2 infection, typically by measuring the reduction of viral cytopathic effect or
plaque formation. The Selectivity Index (SI) is a critical metric derived from these assays, calculated

as the ratio of the compound's cytotoxic concentration to its effective antiviral concentration. A higher
SI indicates a safer and more promising drug candidate [1] [2] [4].

The following diagram illustrates the multi-faceted experimental workflow used to characterize these Mpro

inhibitors, from biochemical analysis to cellular validation.
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Mechanism of Action and Research Context

Irreversible Covalent Inhibition: Both Rupintrivir and AG7404 are peptidomimetic inhibitors that
function as irreversible covalent inhibitors. They mimic the P4 to P1' peptide substrate of the

protease and contain an α,β-unsaturated ester at the P1' position. This group acts as a Michael
acceptor, forming a permanent, stable covalent bond with the catalytic cysteine residue (Cys145) in

the Mpro active site, which leads to irreversible enzyme inactivation [1] [2].
Mpro as a Drug Target: The SARS-CoV-2 Main Protease is a critical enzyme for viral replication. It

processes the viral polyproteins translated from the viral RNA into functional non-structural proteins.
Because its substrate recognition site is highly conserved and has no closely related human

homologs, it is an attractive target for antiviral development [3] [5] [6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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